(2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one
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Description
Scientific Research Applications
Anticancer Activity
(2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one and its analogs have shown potential in cancer treatment. A study by Wu et al. (2006) revealed that certain analogs of this compound can induce apoptosis in cancer cells without affecting normal cells, highlighting their potential as cancer treatments, particularly for P-glycoprotein overexpressing refractory cancers (Wu et al., 2006).
Supramolecular Structures and Interactions
The compound's derivatives also exhibit interesting supramolecular structures and interactions. Cunico et al. (2007) explored the structural properties of similar compounds, focusing on their hydrogen bonding and aromatic π–π stacking interactions (Cunico et al., 2007).
Antimicrobial and Antitubercular Properties
Derivatives of this compound have been synthesized and tested for their antimicrobial and antitubercular properties. Samadhiya et al. (2014) synthesized a series of these compounds and found them effective against certain bacteria and fungi, as well as Mycobacterium tuberculosis (Samadhiya et al., 2014).
Synthesis and Characterization
Studies like that of Djafri et al. (2020) focus on the synthesis and characterization of thiazolidin-4-one derivatives, providing insights into their molecular structure through experimental and theoretical spectroscopic studies (Djafri et al., 2020).
Properties
IUPAC Name |
5-[(3-nitrophenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-15-14(10-11-5-4-8-13(9-11)19(21)22)23-16(18-15)17-12-6-2-1-3-7-12/h1-9,14H,10H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAGAWNYNWPBQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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